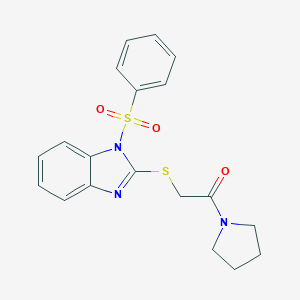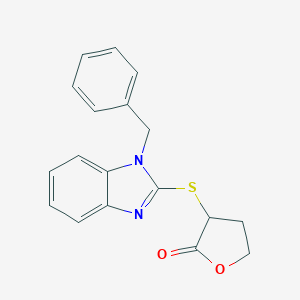
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide, commonly known as MDB or Methylenedioxybenzamide, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.26 g/mol.
Mécanisme D'action
MDB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes. By inhibiting these enzymes, MDB reduces inflammation and pain. MDB also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
MDB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also soluble in organic solvents, making it easy to work with in the lab. However, MDB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals in experiments. It is also relatively expensive compared to other compounds that have similar effects.
Orientations Futures
There are several potential future directions for research on MDB. One direction is to study its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models, but more research is needed to determine its effectiveness in humans. Finally, more research is needed to determine the safety and efficacy of MDB in humans. Clinical trials are needed to determine its potential as a therapeutic agent for various conditions.
Méthodes De Synthèse
MDB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylbenzoic acid with 1,3-benzodioxole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield MDB. Other methods include the reaction of 3,5-dimethylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
MDB has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-10-5-11(2)7-12(6-10)16(18)17-13-3-4-14-15(8-13)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
Clé InChI |
MGAVUSXOADPWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B270111.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270112.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)

![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)


![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)